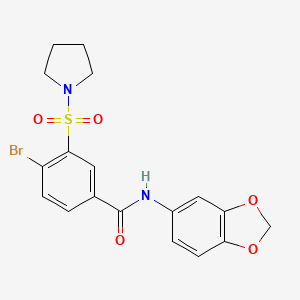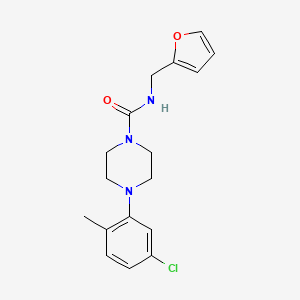![molecular formula C11H12ClF3N2O2 B4580875 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-methoxyethyl)urea](/img/structure/B4580875.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-methoxyethyl)urea
Übersicht
Beschreibung
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-methoxyethyl)urea is a compound of interest due to its unique molecular structure, which incorporates chloro, trifluoromethyl, and methoxyethyl groups attached to a urea backbone. This composition lends the molecule distinct physical and chemical properties, making it a subject of study for various applications, excluding its drug use and side effects as per the guidelines.
Synthesis Analysis
The synthesis of related urea derivatives, such as N-(4-chloro-3-trifluoromethylphenyl)-N′-(p-substitutedphenyl) Urea, involves one-pot reactions starting from aniline derivatives and triphosgene, leading to various substituted phenyl ureas with high specificity and yield (Liu He-qin, 2010). Similarly, other urea compounds have been synthesized through condensation reactions, indicating the versatility of synthetic approaches for incorporating different functional groups into the urea moiety.
Molecular Structure Analysis
Molecular structure analysis, such as that for N-(p-methoxyphenyl)-N-prop-2-ynyl-urea, demonstrates the complexity possible within urea derivatives. The crystal structure revealed five symmetry-independent molecules, showcasing the potential for intricate solid-state structures arising from simple molecular backbones (Suresh Kumar et al., 2000). Such studies highlight the structural diversity attainable with urea derivatives and the influence of substituents on molecular conformation and intermolecular interactions.
Chemical Reactions and Properties
Chemical reactions involving urea derivatives often explore the reactivity of the urea group with various electrophiles and nucleophiles. For instance, directed lithiation of N'-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea underlines the reactivity of urea derivatives towards lithiation, enabling subsequent functionalization (Keith Smith et al., 2013). This reactivity forms the basis for further chemical transformations and the synthesis of more complex molecules.
Physical Properties Analysis
The physical properties of urea derivatives can be influenced significantly by their molecular structure. Although specific data on N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-methoxyethyl)urea are not available, studies on similar compounds provide insights. For example, the analysis of structural effects and hydrogen bonds in N,N'-di(methoxycarbonylsulfenyl)urea offers detailed information on how different substituents affect melting points, solubility, and other physical characteristics (Sonia Torrico Vallejos et al., 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, are key aspects of urea derivatives. Research into compounds like N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea showcases the utility of the trifluoromethyl group in enhancing the molecule's reactivity and stability, making it a valuable motif for catalyst development and other chemical applications (Zhiguo Zhang et al., 2014).
Wissenschaftliche Forschungsanwendungen
1. Cancer Research Applications
N,N'-Diarylureas, including derivatives similar to N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-methoxyethyl)urea, have been identified as potent activators of the eIF2α kinase heme regulated inhibitor. They exhibit significant potential as anti-cancer agents by inhibiting cancer cell proliferation through the reduction of eIF2·GTP·tRNA(i)(Met) ternary complex abundance and inducing phosphorylation of eIF2α and expression of CHOP at protein and mRNA levels (Denoyelle et al., 2012).
2. Environmental Degradation Studies
Research has focused on the degradation of antimicrobials such as triclosan and triclocarban, compounds structurally related to N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-methoxyethyl)urea, using electro-Fenton systems. These studies are crucial for understanding the environmental impact and breakdown of such chemicals in aquatic environments (Sirés et al., 2007).
3. Photodegradation and Hydrolysis of Pesticides
Investigations into the photodegradation and hydrolysis of substituted urea and organophosphate pesticides in water have provided insight into the environmental fate of these chemicals. Understanding their breakdown mechanisms helps in assessing their long-term impact on ecosystems (Gatidou & Iatrou, 2011).
4. Plant Biology and Agriculture
Urea derivatives have been explored for their cytokinin-like activity and potential to enhance adventitious root formation, highlighting their application in plant biology and agriculture. Research in this area focuses on the synthetic compounds’ roles in cell division and differentiation (Ricci & Bertoletti, 2009).
5. Organic Chemistry and Synthesis
The use of N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea and related compounds in organic synthesis, particularly as catalysts in various reactions, showcases the chemical's versatility and importance in developing new synthetic methodologies (Zhang, Bao, & Xing, 2014).
Eigenschaften
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2-methoxyethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2O2/c1-19-5-4-16-10(18)17-9-6-7(11(13,14)15)2-3-8(9)12/h2-3,6H,4-5H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYQQYVBEJPTTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(2-methoxyethyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-furylmethyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4580792.png)
![ethyl 2-[{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4580799.png)

![ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4580815.png)
![4-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-hydroxyethyl)butanamide](/img/structure/B4580830.png)

![N-[2-(2-chlorophenoxy)ethyl]-2-(1-naphthyl)acetamide](/img/structure/B4580836.png)
![N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B4580841.png)
![3-ethoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4580844.png)

![2-(butylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B4580850.png)
![5-{[(2-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4580858.png)

![N-{5-[(3,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B4580874.png)